![molecular formula C19H19FN4O3S2 B2821036 N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide CAS No. 1219383-26-2](/img/structure/B2821036.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O3S2 and its molecular weight is 434.5. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers could explore its effectiveness against various bacterial strains, including Staphylococcus aureus (MTCC 3160), using methods such as agar well diffusion assays . Investigating its mode of action and potential synergy with existing antibiotics would be valuable.
Tuberculosis Treatment
Given the global challenge of tuberculosis (TB), compounds with anti-tubercular activity are crucial. Researchers could evaluate this compound against Mycobacterium tuberculosis H37Ra, comparing its inhibitory concentrations with standard reference drugs like pyrazinamide . Insights into its mechanism of action and potential synergies could inform TB drug development.
Isoxazole Derivatives
The isoxazole ring is a versatile scaffold in pharmaceutical research. Substituted 1,2-benzoxazoles, including our compound, have shown promise in various therapeutic areas, such as analgesia, anticonvulsants, antipsychotics, and anticancer agents . Researchers could explore its specific pharmacological effects and potential receptor interactions.
Alzheimer’s Disease
N-benzylpiperidine benzisoxazole derivatives selectively inhibit acetylcholinesterase (AChE), making them relevant for Alzheimer’s disease treatment . Investigating whether our compound exhibits similar AChE inhibition could contribute to Alzheimer’s drug development.
Drug Modification Strategies
Researchers could explore structural modifications of our compound to enhance its pharmacokinetics, toxicity profile, and antimicrobial activity. Substituting different functional groups (e.g., amide, imide, alkyl) may lead to improved drug candidates .
Synthesis Optimization
Efficient synthetic routes are essential. Researchers could optimize the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives to improve yields and reduce reaction times .
Comparative Studies
Comparing our compound’s properties with related benzothiazole-based molecules, such as recent anti-tubercular compounds, would provide context and highlight its uniqueness .
properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S2/c1-29(26,27)24-9-3-5-16(24)18(25)23(12-13-4-2-8-21-11-13)19-22-15-7-6-14(20)10-17(15)28-19/h2,4,6-8,10-11,16H,3,5,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLIENQCWPAYPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.